molecular formula C15H12FN3O2S B2397625 3-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-21-7

3-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No. B2397625
M. Wt: 317.34
InChI Key: PEYXWGDETQENCK-UHFFFAOYSA-N
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Description

The compound “3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” is a chemical compound with the molecular formula C16H14FN3O2S. It is a derivative of benzothiazole, which is a privileged bicyclic ring system with multiple applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazole derivatives can be synthesized using various methods. For instance, a synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . Another method involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Scientific Research Applications

  • Fluorescent Probes and Sensing Applications : A study by Tanaka et al. (2001) highlights the use of benzothiazole derivatives in the development of fluorescent probes. They discuss how these compounds can be sensitive to pH changes and selectively interact with metal cations like magnesium and zinc, demonstrating their potential in sensing applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

  • Synthesis of Bioactive Compounds : Research by Santosa et al. (2019) focuses on the synthesis of benzohydrazide derivatives using microwave-aided techniques, which are pivotal in the creation of various bioactive compounds (Santosa, Yuniarta, Kesuma, & Putra, 2019).

  • Antimicrobial and Antitumor Activities : The synthesis and evaluation of benzohydrazide derivatives for their analgesic, antifungal, antibacterial, and antiproliferative activities are explored by Vijaya Raj et al. (2007). This highlights the potential of these compounds in medicinal chemistry (Vijaya Raj, Narayana, Ashalatha, Kumari, & Sarojini, 2007).

  • Building Blocks for Fluorinated Compounds : Ghosh et al. (2009) discuss the synthesis and reactivity of benzothiazol-2-ylsulfonylfluoroacetamide, a building block for various fluorinated compounds, showcasing its versatility in organic synthesis (Ghosh, Banerjee, Sinha, Kang, & Zajc, 2009).

  • Anticancer Research : The study by Trapani et al. (2003) provides insights into the antitumor properties of fluorinated benzothiazole analogues. It discusses how these compounds induce DNA damage and cell cycle arrest in cancer cells, contributing to our understanding of anticancer drug mechanisms (Trapani, Patel, Leong, Ciolino, Yeh, Hose, Trepel, Stevens, Sausville, & Loaiza-Pérez, 2003).

  • X-ray Crystallography and Molecular Structure : The work by Yang et al. (2005) involves the determination of the crystal structure of a benzothiazole phosphonate derivative, which is important for understanding the molecular properties and interactions of these compounds (Yang, Song, Hong, Jin, & Hu, 2005).

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, the future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

3-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-21-11-6-3-7-12-13(11)17-15(22-12)19-18-14(20)9-4-2-5-10(16)8-9/h2-8H,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYXWGDETQENCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

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